molecular formula C12H17ClN2O3 B6182216 benzyl 1,2,5-oxadiazepane-5-carboxylate hydrochloride CAS No. 2032371-94-9

benzyl 1,2,5-oxadiazepane-5-carboxylate hydrochloride

Cat. No.: B6182216
CAS No.: 2032371-94-9
M. Wt: 272.7
InChI Key:
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Description

Benzyl 1,2,5-oxadiazepane-5-carboxylate hydrochloride is a chemical compound with the molecular formula C12H16N2O3Cl. It is known for its unique structure, which includes an oxadiazepane ring. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 1,2,5-oxadiazepane-5-carboxylate hydrochloride typically involves the reaction of benzylamine with a suitable oxadiazepane precursor under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,2,5-oxadiazepane-5-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazepane derivatives with different functional groups, while substitution reactions can introduce new substituents into the molecule .

Scientific Research Applications

Benzyl 1,2,5-oxadiazepane-5-carboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of benzyl 1,2,5-oxadiazepane-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Benzyl 1,2,5-oxadiazepane-5-carboxylate hydrochloride can be compared with other similar compounds, such as:

    Benzyl 1,2,4-oxadiazepane-5-carboxylate: Similar structure but with a different ring configuration.

    Benzyl 1,2,5-thiadiazepane-5-carboxylate: Contains a sulfur atom in the ring instead of an oxygen atom.

    Benzyl 1,2,5-triazepane-5-carboxylate: Contains an additional nitrogen atom in the ring.

These compounds share some chemical properties but differ in their reactivity and biological activities, highlighting the uniqueness of this compound .

Properties

CAS No.

2032371-94-9

Molecular Formula

C12H17ClN2O3

Molecular Weight

272.7

Purity

95

Origin of Product

United States

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